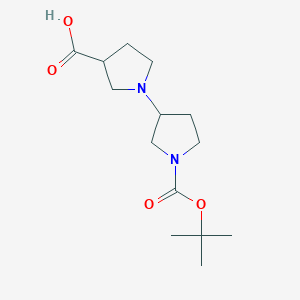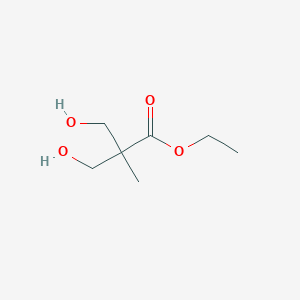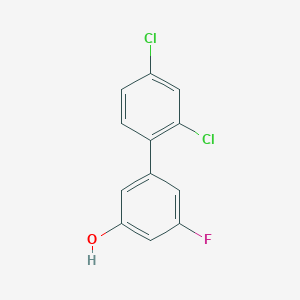
5-(2,4-Dichlorophenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% (5-DCFP-95) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 97.5°C and is soluble in a variety of organic solvents. 5-DCFP-95 is a key intermediate in the synthesis of a range of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of a range of fluorinated compounds and as an electron-deficient reagent for radical-based syntheses.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a range of fluorinated compounds and as an electron-deficient reagent for radical-based syntheses. It has also been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has been used as a catalyst in the synthesis of polymeric materials, such as polyurethanes and polyesters.
Mechanism of Action
5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is an electron-deficient reagent, which means that it is capable of activating electron-deficient substrates, such as alkenes and alkynes. The mechanism of action of 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% involves the formation of a radical cation intermediate, which is then attacked by an electron-rich substrate. This reaction results in the formation of a carbon-carbon bond.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has not been tested for its biochemical or physiological effects. However, due to its electron-deficient nature, it is likely to interact with a range of biological molecules, such as proteins and nucleic acids. It is important to note that 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is not intended for human or animal use and should only be used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in laboratory experiments is its ability to activate electron-deficient substrates. This makes it an ideal reagent for the synthesis of a range of fluorinated compounds and polymeric materials. However, 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is not suitable for use in biological systems due to its electron-deficient nature. It is also important to note that 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is a hazardous material and should be handled with caution.
Future Directions
The future directions of 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% research include the development of safer and more efficient synthesis methods, as well as the exploration of its potential applications in biological systems. Additionally, further research is needed to understand the biochemical and physiological effects of 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% and to determine its potential toxic effects. Finally, further studies should be conducted to explore the potential of 5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% for the synthesis of other compounds and materials.
Synthesis Methods
5-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is synthesized via a two-step process. The first step involves the reaction of 2,4-dichlorophenol with 3-fluorobenzene in the presence of an acid catalyst. The second step involves the reaction of the resulting product with an aqueous solution of a base. This two-step synthesis method yields a high purity product with a purity of 95%.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXUYGICBKGOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633443 |
Source


|
| Record name | 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187392-77-4 |
Source


|
| Record name | 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321935.png)
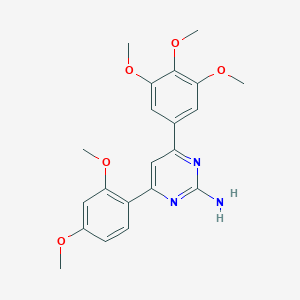
![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)
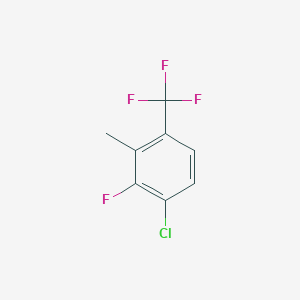
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
